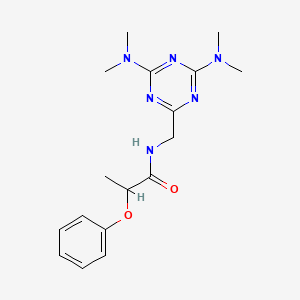

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide is a triazine-derived compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at positions 4 and 4. The triazine ring is further functionalized with a methyl group linked to a 2-phenoxypropanamide moiety.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-12(25-13-9-7-6-8-10-13)15(24)18-11-14-19-16(22(2)3)21-17(20-14)23(4)5/h6-10,12H,11H2,1-5H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCBLJZBOIYVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 2-phenoxypropanoic acid or its derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted triazine derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amino-substituted triazine derivatives, while oxidation can produce triazine N-oxides .

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenoxypropanamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison:

- Triazine core substitution patterns: Position and type of substituents (e.g., dimethylamino, morpholinyl, halogenated groups).

- Side-chain modifications: Variations in the acetamide/phenoxypropanamide groups.

- Molecular weight and solubility : Implications for bioavailability or formulation.

Substituent Effects on Triazine Core Activity

Compound A : N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine ()

- Substituents : Trichloromethyl groups at positions 4 and 5.

- Key differences: Electronegative chlorine atoms enhance stability and reactivity compared to dimethylamino groups in the target compound. Chlorinated triazines are often used as herbicides or crosslinking agents due to their electrophilic character .

Compound B: N-(2-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2-chlorophenoxy)acetamide ()

- Substituents : Morpholin-4-yl groups at positions 4 and 6.

- The acetamide side chain differs from the phenoxypropanamide in the target compound, which may alter pharmacokinetic properties .

Compound C: Methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl) amino)carbonyl)amino)sulfonyl)-2-thiophenecarboxylate ()

- Substituents : Methoxy and methyl groups on the triazine core.

- Key differences: The sulfonylurea bridge in this compound (a known herbicide: thifensulfuron-methyl) highlights how triazine modifications can confer specific modes of action, such as acetolactate synthase inhibition. The target compound’s dimethylamino groups may reduce herbicidal activity compared to sulfonylurea derivatives .

Side-Chain Functionalization

The target compound’s 2-phenoxypropanamide side chain contrasts with:

- Thiophenecarboxylate (Compound C, ): The thiophene ring and carboxylate ester may increase metabolic instability compared to the amide group in the target compound .

Molecular Weight and Solubility

| Compound | Molecular Weight | Key Substituents | Inferred Solubility |

|---|---|---|---|

| Target compound | ~420 g/mol† | Dimethylamino, phenoxy | Moderate (polar groups) |

| Compound A (trichloromethyl) | ~370 g/mol | Trichloromethyl | Low (hydrophobic Cl) |

| Compound B (morpholinyl) | ~445 g/mol | Morpholinyl, chlorophenoxy | Moderate (polar morpholine) |

†Estimated based on analogs in .

Research Findings and Functional Implications

- Electron-donating vs.

- Side-chain flexibility: The phenoxypropanamide in the target compound could enhance binding to hydrophobic pockets in target proteins compared to rigid morpholinyl or thiophene derivatives .

- Stability : The absence of ester groups (unlike Compound C) may improve metabolic stability, favoring oral bioavailability .

Limitations and Gaps in Evidence

- No direct data on the target compound’s synthesis, biological activity, or toxicity are provided in the evidence.

- Comparisons rely on structural analogies, necessitating experimental validation of inferred properties.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide is a complex organic compound that exhibits significant potential in various biological applications. This compound belongs to the class of triazine derivatives, characterized by a triazine ring and a phenoxypropanamide structure. Its unique chemical properties make it a subject of interest in medicinal chemistry, agricultural science, and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.38 g/mol. The compound features a triazine ring substituted with dimethylamino groups and a phenoxypropanamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₆O |

| Molecular Weight | 318.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Insert CAS Number] |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds with target proteins, potentially inhibiting their activity. This interaction may modulate various enzymatic pathways and cellular processes.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological contexts:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or phosphatases critical for cell signaling.

- Binding Affinity : Interaction studies using techniques like surface plasmon resonance (SPR) have indicated that this compound binds effectively to various receptors, which could be leveraged for therapeutic applications.

Case Studies

Several studies have focused on the biological implications of this compound:

- Study on Anticancer Activity : A recent study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in vitro and induced apoptosis in specific cancer types.

- Agricultural Applications : Research has explored the use of this compound as a potential herbicide or pesticide due to its biological activity against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.